molecular formula C6H8Cl2N4O B13039021 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride

Cat. No.: B13039021
M. Wt: 223.06 g/mol
InChI Key: IXESKPZVAXMNGN-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8Cl2N4O

Molecular Weight

223.06 g/mol

IUPAC Name

5-amino-1,4-dihydroimidazo[4,5-b]pyridin-7-one;dihydrochloride

InChI

InChI=1S/C6H6N4O.2ClH/c7-4-1-3(11)5-6(10-4)9-2-8-5;;/h1-2H,(H4,7,8,9,10,11);2*1H

InChI Key

IXESKPZVAXMNGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(C1=O)NC=N2)N.Cl.Cl

Origin of Product

United States

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